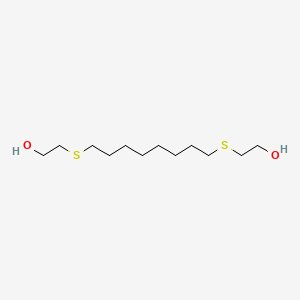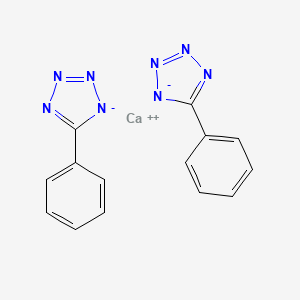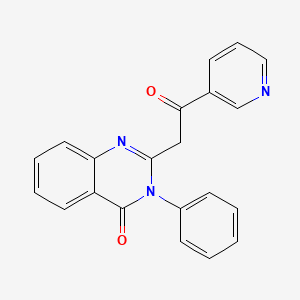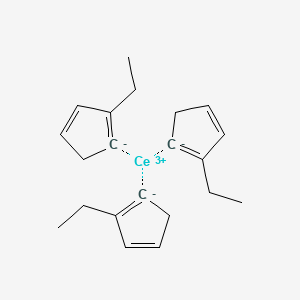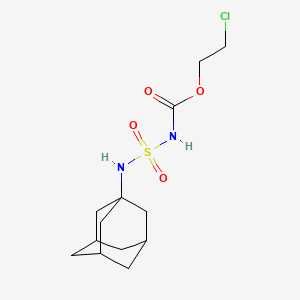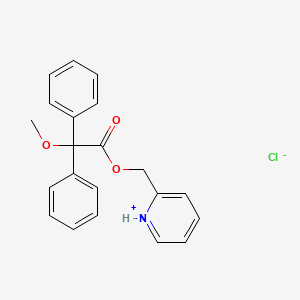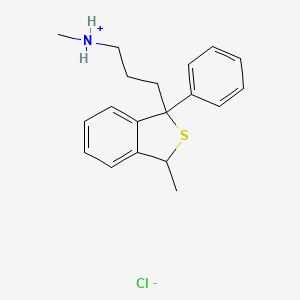
4(3H)-Quinazolinone, 3-(((((4-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(((((4-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its quinazolinone core structure, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(((((4-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. One common method involves the reduction of Schiff bases, which are formed by the condensation of an amine with an aldehyde or ketone. Sodium borohydride (NaBH4) is often used as a reducing agent due to its selectivity and ability to reduce various functional groups without affecting reducible substituents such as nitro and chloride groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Catalysts such as lithium aluminum hydride (LiAlH4) or tin may be used to enhance the reduction process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 3-(((((4-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can further modify the functional groups attached to the quinazolinone core.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-(((((4-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-(((((4-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinazolinone core .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
4(3H)-Quinazolinone, 3-(((((4-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride is unique due to its specific functional groups and the presence of the dihydrochloride salt form. These features enhance its solubility, stability, and potential biological activities compared to similar compounds .
Eigenschaften
CAS-Nummer |
75159-31-8 |
|---|---|
Molekularformel |
C17H20Cl2N4O2 |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
3-[[(4-methoxyanilino)methylamino]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C17H18N4O2.2ClH/c1-23-14-8-6-13(7-9-14)19-10-18-11-21-12-20-16-5-3-2-4-15(16)17(21)22;;/h2-9,12,18-19H,10-11H2,1H3;2*1H |
InChI-Schlüssel |
AARWUODNYYQENI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NCNCN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


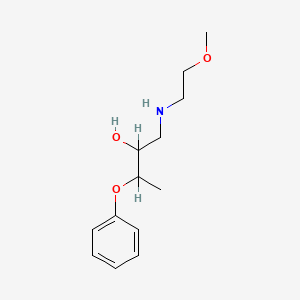
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
